molecular formula C12H17NO2 B14624683 3,5-Dimethylphenyl propylcarbamate CAS No. 56613-42-4

3,5-Dimethylphenyl propylcarbamate

Cat. No.: B14624683
CAS No.: 56613-42-4
M. Wt: 207.27 g/mol
InChI Key: CSCFLYMHAXGXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylphenyl propylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a carbamate group attached to a 3,5-dimethylphenyl ring and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl propylcarbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process can be summarized as follows:

    Starting Materials: 3,5-dimethylphenyl isocyanate and propylamine.

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of carbamate derivatives with additional functional groups.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

3,5-Dimethylphenyl propylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl propylcarbamate involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it forms a reversible complex with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl methylcarbamate: Similar structure but with a methyl group instead of a propyl group.

    3,5-Dimethylphenyl ethylcarbamate: Contains an ethyl group instead of a propyl group.

    3,5-Dimethylphenyl butylcarbamate: Features a butyl group in place of the propyl group.

Uniqueness

3,5-Dimethylphenyl propylcarbamate is unique due to its specific propyl chain, which influences its physicochemical properties and biological activity. The length and structure of the alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

56613-42-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3,5-dimethylphenyl) N-propylcarbamate

InChI

InChI=1S/C12H17NO2/c1-4-5-13-12(14)15-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

CSCFLYMHAXGXAF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC(=CC(=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.